molecular formula C3H5NaO3 B12398467 Sodium L-lactate-13C3

Sodium L-lactate-13C3

Cat. No.: B12398467
M. Wt: 113.05 g/mol
InChI Key: NGSFWBMYFKHRBD-FJUFCODESA-M
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Description

Sodium L-lactate-13C3 is an isotopic analogue of sodium L-lactate. It is a compound where the carbon atoms in the lactate molecule are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed metabolic studies and tracing experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium L-lactate-13C3 can be synthesized by fermenting a sugar source, such as corn or beets, to produce lactic acid. The lactic acid is then neutralized with sodium hydroxide to form sodium lactate. For the isotopic labeling, carbon-13 labeled glucose is used in the fermentation process to ensure that the resulting lactic acid contains the carbon-13 isotope .

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for high yield and purity, and the isotopic labeling is carefully controlled to ensure consistent labeling of the carbon atoms .

Chemical Reactions Analysis

Types of Reactions

Sodium L-lactate-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Sodium L-lactate-13C3 exerts its effects by participating in metabolic pathways where lactate is involved. The labeled carbon atoms allow researchers to trace the metabolic fate of lactate in various biological systems. The compound is metabolized to pyruvate, which then enters the citric acid cycle or gluconeogenesis pathways .

Comparison with Similar Compounds

Similar Compounds

    Sodium L-lactate: The non-labeled version of the compound.

    Lactic acid-13C3: The free acid form with carbon-13 labeling.

    Sodium D-lactate-13C3: The D-isomer of the labeled lactate.

Uniqueness

Sodium L-lactate-13C3 is unique due to its isotopic labeling, which allows for precise metabolic tracing. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways is crucial .

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

113.05 g/mol

IUPAC Name

sodium;2-hydroxy(113C)propanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i3+1;

InChI Key

NGSFWBMYFKHRBD-FJUFCODESA-M

Isomeric SMILES

CC([13C](=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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